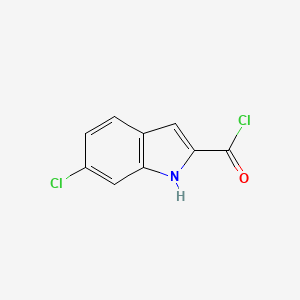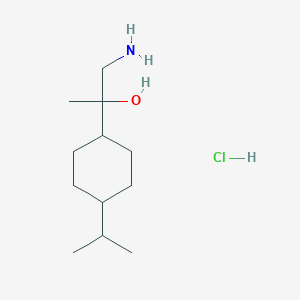
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O3 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Research on quinazolinone and thiazolidinone derivatives has shown promising antimicrobial properties. Compounds synthesized with chlorophenyl and methyl substituents demonstrated significant in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Another study also highlighted the synthesis of new quinazolines as potential antimicrobial agents, further emphasizing the antimicrobial potential of chlorophenyl-containing compounds (Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Applications
Compounds with chlorophenyl groups have been investigated for their anti-inflammatory and analgesic properties. One study discussed the synthesis of diaryl dihydropyrazole-3-carboxamides, showing significant in vivo anti-obesity activity, which is attributed to their CB1 antagonistic activity (Srivastava et al., 2007). Another example includes the synthesis of quinoline attached-furan-2(3H)-ones, which displayed anti-inflammatory, antibacterial, and reduced gastrointestinal toxicity, indicating their therapeutic potential in managing inflammation and bacterial infections (Alam et al., 2011).
Drug Development and Mechanistic Studies
Several studies focus on understanding the mechanisms of action of similar compounds, which can guide the development of new therapeutic agents. For instance, the unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides provides insight into the structural analysis of drug candidates (Beuck et al., 2009). Moreover, the synthesis and characterization of new quinazolinone analogs with potential antimicrobial and anti-inflammatory activities contribute to the expanding knowledge on drug synthesis and potential applications (Rajput & Sharma, 2021).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-11-9-18(26)24-17-10-13(7-8-14(11)17)23-21(27)19-12(2)28-25-20(19)15-5-3-4-6-16(15)22/h3-10H,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYZWIOMSCGNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)



![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2894253.png)
![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)

